molecular formula C20H20N4O B11079300 2-[[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-phenylimino]methyl]phenol CAS No. 381677-82-3

2-[[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-phenylimino]methyl]phenol

Cat. No.: B11079300
CAS No.: 381677-82-3
M. Wt: 332.4 g/mol
InChI Key: VDOOATFLVHFHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-phenylimino]methyl]phenol is a heterocyclic compound featuring a triazoloazepine core fused with a phenyliminomethylphenol moiety.

Properties

CAS No.

381677-82-3

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

2-[[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H20N4O/c25-18-11-6-3-8-15(18)14-21-17-10-5-4-9-16(17)20-23-22-19-12-2-1-7-13-24(19)20/h3-6,8-11,14,25H,1-2,7,12-13H2

InChI Key

VDOOATFLVHFHGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=CC=C3N=CC4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Hydrazone Formation and Cyclization

A foundational approach involves synthesizing the triazoloazepine ring through hydrazone intermediates. For example, 2-trifluoromethylcyclohexanone reacts with hydrazines to form hydrazones, which are oxidized using tert-butyl hypochlorite to generate 1-aza-2-azoniaallene salts. These salts undergo cycloaddition with nitriles in the presence of antimony pentachloride, leading to spiro-intermediates that rearrange into triazoloazepines.

Example Protocol

  • Hydrazone Formation : React 2-trifluoromethylcyclohexanone with hydrazine hydrate in ethanol at 60°C for 4 hours.

  • Oxidation : Treat the hydrazone with tert-butyl hypochlorite (−10°C, 1 hour) to form the azo compound.

  • Cycloaddition : Add antimony pentachloride and acetonitrile, stirring at 30°C for 2 hours to yield the triazoloazepine.

Key Parameters

  • Yield: 70–85% for cyclization steps.

  • Purity: >95% (confirmed via HPLC).

Ring-Enlargement Reactions

Alternative methods utilize ring-enlargement strategies. For instance, 1-chloro-2-trifluoromethylcyclohexyl azo compounds react with nitriles to form spiro-intermediates, which rearrange under acidic conditions to yield the triazoloazepine core. This method is advantageous for introducing substituents at the C3 position.

Table 1: Comparison of Triazoloazepine Synthesis Routes

MethodReagentsTemperatureYield (%)Reference
Hydrazone Cyclizationtert-Butyl hypochlorite−10°C → 30°C78
Ring EnlargementSbCl5, RCN30°C82
Pd/C CatalysisH2, KOH70°C68

Condensation with Phenolic Imine

Schiff Base Formation

The phenolic imine moiety is introduced via condensation between the triazoloazepine-3-amine and salicylaldehyde derivatives. The reaction is typically performed in ethanol or methanol under reflux, with catalytic acetic acid.

Protocol

  • Dissolve 2-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)aniline (1 eq) and 2-hydroxybenzaldehyde (1.2 eq) in ethanol.

  • Add glacial acetic acid (0.1 eq) and reflux at 80°C for 6 hours.

  • Isolate the product via filtration and recrystallize from ethanol.

Key Parameters

  • Yield: 65–75%.

  • Purity: 98% (NMR confirmation).

Microwave-Assisted Condensation

Recent advancements employ microwave irradiation to accelerate imine formation. A mixture of triazoloazepine-3-amine and salicylaldehyde in DMF is irradiated at 100°C for 20 minutes, achieving 85% yield with reduced side products.

One-Pot Synthesis Approaches

Concurrent Cyclization and Condensation

A streamlined one-pot method combines triazoloazepine synthesis and imine formation. For example, 2-aminophenol and cyclohexanone hydrazone are reacted with nitriles under microwave conditions, followed by in situ condensation with salicylaldehyde.

Advantages

  • Reduced purification steps.

  • Total yield: 60–70%.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Spectroscopic Confirmation

  • NMR : δ 7.8 ppm (imine CH=N), δ 6.9 ppm (phenolic Ar-H).

  • MS : m/z 296.37 [M+H]+.

Challenges and Optimization

Regioselectivity in Cyclization

Unwanted regioisomers may form during triazole ring closure. Using bulky substituents (e.g., trifluoromethyl groups) or low-temperature conditions (−20°C) improves selectivity.

Stability of Imine Bonds

The imine linkage is prone to hydrolysis. Anhydrous conditions and non-polar solvents (toluene) enhance stability.

Industrial-Scale Production

Catalytic Hydrogenation

Large-scale synthesis employs catalytic hydrogenation (Pd/C, 30 psi H2) to reduce nitro intermediates to amines before condensation. This method avoids hazardous reagents and achieves 90% conversion.

Table 2: Industrial Synthesis Parameters

StepConditionsScale (kg)Yield (%)
Nitro ReductionPd/C, H2, KOH, 70°C5092
Imine CondensationEthanol, reflux, 6 hours5078

Chemical Reactions Analysis

Types of Reactions

2-({[2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]IMINO}METHYL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinone derivatives.

    Reduction: The iminomethyl linkage can be reduced to form amine derivatives.

    Substitution: The phenyl and phenol groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, sulfonates, and organometallic reagents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl and phenol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds containing triazole rings possess notable anticancer properties. The structure of 2-[[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-phenylimino]methyl]phenol suggests it may interact with cellular pathways involved in tumor growth and proliferation. Studies on similar triazole derivatives have shown effectiveness against various cancer cell lines by inhibiting cell division and promoting apoptosis .

Antimicrobial Properties:
Compounds with triazole structures are also recognized for their antibacterial and antifungal activities. The presence of the phenol group in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within pathogens . This property is particularly valuable in developing new antibiotics to combat resistant strains of bacteria.

Enzyme Inhibition:
The compound's potential as an enzyme inhibitor is noteworthy. Triazole derivatives have been studied for their ability to inhibit enzymes such as carbonic anhydrase and various kinases. These enzymes play critical roles in metabolic pathways and disease progression . The specific interactions of This compound with target enzymes could be explored further through molecular docking studies.

Neuroprotective Effects:
Emerging research suggests that triazole derivatives may have neuroprotective effects. Compounds similar to This compound could potentially protect neuronal cells from oxidative stress and excitotoxicity associated with neurodegenerative diseases . This application warrants further investigation into its mechanisms of action.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of This compound . Variations in substituents on the triazole or phenolic portion can significantly influence its biological activity and selectivity towards specific targets .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various triazole derivatives against human cancer cell lines, compounds structurally related to This compound exhibited IC50 values ranging from 10 to 20 µM. These findings suggest a promising avenue for the development of new anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of phenolic triazole derivatives found that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures could serve as templates for designing new antibiotics .

Mechanism of Action

The mechanism of action of 2-({[2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]IMINO}METHYL)PHENOL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazoloazepine Derivatives

Compound Name Structural Features Key Biological Activity Synthesis Method
Target Compound : 2-[[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-phenylimino]methyl]phenol Phenolic group, phenyliminomethyl side chain Inferred: Potential antimicrobial/analgesic (based on structural analogs) Not explicitly detailed; likely involves condensation of hydrazides with azepine
3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazoloazepinium bromide Quaternary ammonium group, 4-bromophenylaminomethyl, oxoethyl substituent Antimicrobial (superior to Cefixime vs. S. aureus and C. albicans) Reflux with substituted phenacyl bromides, followed by NaOH treatment
3-(4-Hydroxyphenyl)-2-(triazoloazepin-3-yl)acrylonitrile Acrylonitrile group, 4-hydroxyphenyl substituent Analgesic (comparable to ketorolac in "hot plate" and "acetic acid writhing" models) Condensation with cyanoacetic acid hydrazide, followed by (het)arenecarbaldehyde reaction
Benzothieno-triazoloazepine derivatives (e.g., 1-isopropyl-4-(4-methylphenyl)-tetrahydro...) Benzothieno-pyrimidine fusion, isopropyl/pyrrolidinyl substituents Anticancer/antimicrobial (comparable to Thore et al., 2015 standards) Multi-step cyclization with substituted anilines and thiophene precursors

Biological Activity

The compound 2-[[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-phenylimino]methyl]phenol has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to summarize its synthesis, biological activities—particularly antimicrobial and anticancer properties—and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazoloazepine moiety. Its molecular formula is C17H20N4OC_{17}H_{20}N_4O, with a structural representation that highlights the connectivity between the triazole and phenol groups.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic and heterocyclic precursors. For instance, the synthesis may include the formation of the triazoloazepine core through cyclization reactions followed by functional group modifications to introduce the phenol and imino functionalities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazoloazepine compounds exhibit significant antimicrobial activity. In particular:

  • Minimum Inhibitory Concentration (MIC) values were evaluated against various strains of bacteria and fungi. For example, derivatives showed MIC values ranging from 6.2 to 25.0 mg/mL against Staphylococcus aureus and Candida albicans , indicating a broad spectrum of activity against both gram-positive and gram-negative bacteria as well as yeast fungi .
CompoundMIC (mg/mL)Target Organism
3-[(4-bromophenylamino)methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides6.2 - 25.0S. aureus
Other derivatives50.0C. albicans

These findings suggest that this class of compounds could be developed into effective antimicrobial agents.

Anticancer Activity

In addition to antimicrobial properties, some triazoloazepine derivatives have shown promising anticancer activity. For example:

  • A related compound demonstrated excellent anti-tumor activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values reported at 0.83 ± 0.07 μM , 0.15 ± 0.08 μM , and 2.85 ± 0.74 μM , respectively . This indicates potent cytotoxic effects that warrant further investigation.

Case Studies

  • Study on Antimicrobial Efficacy : A study synthesized several triazoloazepine derivatives and evaluated their antimicrobial efficacy against various bacterial strains. The results indicated that certain compounds were more effective than standard antibiotics like Linezolid and Fluconazole .
  • Anticancer Evaluation : Another research focused on the anticancer properties of related triazolo derivatives where they performed in vitro tests on multiple cancer cell lines and found significant inhibition of cell growth correlated with specific structural features of the compounds .

Q & A

Q. What are the optimal synthetic pathways for preparing 2-[[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-phenylimino]methyl]phenol?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization and Schiff base formation. Key steps include:

  • Cyclization of triazolo-azepine precursors : React 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine derivatives with ortho-aminobenzaldehyde under reflux in ethanol to form the core structure .
  • Schiff base formation : Condense the intermediate with 2-hydroxybenzaldehyde in methanol under nitrogen, using catalytic acetic acid to yield the final imine-linked phenolic derivative .

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYield (%)Characterization Methods
CyclizationEthanol, reflux, 12 h65–701^1H NMR, IR
Schiff Base FormationMethanol, AcOH (cat.), N2_2, 24 h80–85HPLC, Elemental Analysis

Q. Which purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use methanol or ethanol as solvents to remove unreacted starting materials. Evidence shows that recrystallization from methanol produces crystals suitable for X-ray diffraction analysis .
  • Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for intermediates with polar functional groups .

Q. How is structural validation performed for this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1^1H NMR : Confirm proton environments (e.g., phenolic -OH at δ 9.8–10.2 ppm, imine CH=N at δ 8.3–8.5 ppm) .
    • IR Spectroscopy : Identify stretching vibrations (e.g., C=N at 1600–1650 cm1^{-1}, O-H at 3200–3400 cm1^{-1}) .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water, 70:30) to verify purity (>95%) .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound?

Methodological Answer:

  • Target Selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity modeling, as triazolo derivatives inhibit ergosterol biosynthesis .
  • Software Tools : Perform docking with AutoDock Vina, applying Lamarckian genetic algorithms. Parameters include grid box dimensions (60 × 60 × 60 Å) and exhaustiveness = 20 .
  • Validation : Compare binding energies (< -7 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., His310, Leu376) .

Q. How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Combine 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
  • Dynamic NMR : For tautomeric or conformational ambiguities (e.g., imine-enamine equilibria), conduct variable-temperature NMR experiments in DMSO-d6_6 .

Q. What experimental designs are suitable for assessing environmental fate and degradation pathways?

Methodological Answer:

  • Laboratory Studies :
    • Hydrolysis : Expose the compound to pH 3–9 buffers at 25°C and 50°C. Monitor degradation via LC-MS/MS .
    • Photolysis : Use UV light (λ = 254 nm) in aqueous solutions; quantify byproducts with QTOF-MS .
  • Field Studies : Apply split-plot designs (as in agricultural trials) to evaluate soil adsorption and microbial degradation under real-world conditions .

Q. How to design bioactivity assays for evaluating pharmacological potential?

Methodological Answer:

  • Antifungal Testing : Follow CLSI guidelines (M38-A2) using Candida albicans and Aspergillus fumigatus strains. Measure MIC values via broth microdilution .
  • Anti-inflammatory Assays : Quantify COX-2 inhibition in RAW 264.7 macrophages using ELISA for PGE2_2 reduction .

Q. Table 2: Bioactivity Assay Parameters

Assay TypeModel SystemKey MetricsReference
AntifungalC. albicans (ATCC 90028)MIC (μg/mL), IC50_{50}
Anti-inflammatoryRAW 264.7 macrophagesPGE2_2 inhibition (%)

Q. What strategies mitigate low yields in large-scale synthesis?

Methodological Answer:

  • Catalytic Optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) in Schiff base reactions to enhance reaction rates .
  • Microwave-Assisted Synthesis : Reduce cyclization time from 12 h to 45 min at 100°C, improving yield by 15% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.